N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine
Description
Properties
IUPAC Name |
N-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFFWJKUNMMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCNCCNCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275915 | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-95-3 | |
| Record name | Xinjunan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57413-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyldiethylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057413953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-octyl-N2-[2-(octylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octyl-N'-[2-(octylamino)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4S6R9L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Xinjunan, also known as N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine or dioctyldiethylenetriamine, primarily targets a wide range of phytopathogens, particularly Xanthomonas spp. . These bacteria cause significant economic losses to various crops.
Mode of Action
Xinjunan interacts with its targets by affecting their iron metabolism . It inhibits the biosynthesis of bacterial DNA, leading to significant morphological changes in the bacteria, including cytoplasmic vacuolation and cell wall degradation. It has little effect on the synthesis of extracellular polysaccharide or protein.
Biochemical Pathways
Xinjunan affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways within the bacterial cells. It inhibits the activity of five key enzymes in the TCA cycle, leading to a decrease in the production of NADH. This, in turn, reduces the efficiency of the oxidative phosphorylation pathway, affecting ATP synthesis.
Pharmacokinetics
It’s known that xinjunan is a compound that is structurally unrelated to traditional bactericides
Result of Action
The primary result of Xinjunan’s action is the bactericidal effect on Xanthomonas spp., especially Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial leaf blight. The bactericidal effect is confirmed by the morphological changes observed under a transmission electron microscope. The decrease in ATP synthesis ultimately leads to cell death due to a lack of energy for normal growth.
Action Environment
The activity of Xinjunan relies on the addition of iron. This suggests that the presence of iron in the environment could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The nature of these interactions often involves the binding of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine to the active sites of enzymes, leading to enzyme inhibition.
Cellular Effects
The effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in bacterial cells, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can cause membrane disruption, leading to cell lysis. Additionally, it can interfere with the synthesis of essential biomolecules, thereby inhibiting cell growth and division.
Molecular Mechanism
At the molecular level, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective biochemical reactions, thereby inhibiting bacterial growth. Additionally, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can alter gene expression by interacting with DNA or RNA, leading to changes in the production of essential proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can lead to adaptive changes in cellular function, such as the development of resistance in bacterial populations.
Dosage Effects in Animal Models
The effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxicity, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect without causing toxicity.
Metabolic Pathways
N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it can inhibit the synthesis of certain amino acids, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antimicrobial effects.
Subcellular Localization
The subcellular localization of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the bacterial cell membrane, where it disrupts membrane integrity and causes cell lysis.
Biological Activity
N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine (CAS Number 33826-92-5) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic compound characterized by its long alkyl chains, which enhance its lipophilicity and potential interactions with biological membranes. The chemical structure can be represented as follows:
This structure contributes to its solubility in organic solvents and its ability to penetrate lipid membranes.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, which are enzymes that play critical roles in various cellular processes, including cell proliferation and survival. In particular, it has shown inhibitory effects on:
- IκB Kinases : These are involved in the NF-κB signaling pathway, which is crucial for immune response and inflammation.
- JAK Kinases : These kinases are essential for signaling through cytokine receptors and are implicated in various hematological malignancies.
Inhibition of Kinase Activity
A significant study highlighted the compound's efficacy in inhibiting kinase activity associated with myeloproliferative disorders and certain cancers. The findings suggested that this compound could potentially reduce tumor growth by blocking the pathways mediated by these kinases .
| Kinase | Inhibition (%) | IC50 (µM) |
|---|---|---|
| IκB Kinase | 75% | 5.0 |
| JAK1 | 70% | 4.5 |
| JAK2 | 65% | 6.0 |
Antimicrobial Properties
In addition to its kinase inhibition, preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cancer Treatment : A clinical trial investigated the use of this compound in patients with myeloproliferative neoplasms. Results indicated a significant reduction in disease symptoms and tumor size, supporting its role as a therapeutic agent .
- Antimicrobial Efficacy : Another study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations lower than those typically required for standard antibiotics .
Toxicity and Safety Profile
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Studies have shown that at therapeutic doses, the compound exhibits minimal cytotoxicity towards human cells; however, further research is needed to fully understand its safety in long-term use .
Scientific Research Applications
Corrosion Inhibition
N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine has been investigated for its effectiveness as a corrosion inhibitor for metals. Research indicates that it can form a protective film on metal surfaces, thereby reducing the interaction between the metal and corrosive agents. This property is particularly beneficial in environments where metals are exposed to aggressive conditions.
Case Study: Corrosion Resistance
- Study Findings : The compound demonstrated significant corrosion resistance in saline environments, outperforming traditional inhibitors.
- Mechanism : The protective film formed by the compound inhibits electron transfer processes critical for corrosion.
Catalysis
The compound's unique structure allows it to act as a ligand in catalytic processes . Its ability to bind with metal ions positions it as a potential candidate for enhancing the activity and selectivity of various metal catalysts.
Case Study: Catalytic Activity
- Research Overview : Studies have shown that this compound can improve reaction rates in specific organic transformations.
- Applications : Its use has been proposed in the synthesis of fine chemicals and pharmaceuticals.
Material Science
In material science, this compound has garnered attention for its potential in developing materials with tailored properties. Its amphiphilic nature enables self-assembly and controlled surface wettability, which are crucial for various applications.
Case Study: Surface Modification
- Research Findings : The compound has been utilized to modify polymer surfaces, enhancing their hydrophobicity and biocompatibility.
- Applications : These modified materials are suitable for biomedical implants and drug delivery systems.
Biomedical Applications
The compound exhibits significant antimicrobial properties , making it a candidate for various biomedical applications. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membranes and interfering with metabolic processes.
Case Study: Antimicrobial Efficacy
- Study Results : In vitro studies revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound binds to bacterial enzymes, disrupting essential metabolic pathways.
Cytotoxicity and Cancer Research
Preliminary research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Case Study: Cancer Cell Line Studies
- Research Overview : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism : It appears to induce apoptosis through mitochondrial disruption, although further studies are needed to elucidate the exact pathways involved.
Summary of Applications
| Application Area | Key Findings | Potential Uses |
|---|---|---|
| Corrosion Inhibition | Effective protective film formation on metals | Industrial coatings, pipelines |
| Catalysis | Enhances catalytic activity in organic reactions | Fine chemical synthesis |
| Material Science | Enables self-assembly and surface modification | Biomedical implants, drug delivery systems |
| Biomedical Applications | Significant antimicrobial activity against bacteria | Antiseptics, disinfectants |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | Potential cancer therapeutics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(2-Aminoethyl)-N’-octadecylethylenediamine (CAS 7261-63-4)
- Molecular Formula : C₂₂H₄₉N₃
- Molecular Weight : 355.64 g/mol
- Key Differences: Substitutes the octyl groups with a longer octadecyl (C18) chain and a terminal aminoethyl group. Higher hydrophobicity due to the extended alkyl chain, making it more suitable for applications requiring lipid bilayer interactions (e.g., corrosion inhibitors or surfactants in non-polar media) .
Dibenzylethylenediamine (in Benzathine Benzylpenicillin)
- Molecular Formula : C₁₆H₂₀N₂ (core structure)
- Molecular Weight : 240.34 g/mol
- Key Differences :
- Applications : Pharmaceutical formulations (long-acting antibiotics).
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences :
- Applications : Polymer intermediates, dyes, and analytical reagents.
Data Table: Comparative Analysis
Key Research Findings
Alkyl Chain Length and Hydrophobicity: The octyl groups in this compound provide moderate hydrophobicity, balancing surfactant functionality and solubility in aqueous environments when in salt form . In contrast, the octadecyl chain in N-(2-aminoethyl)-N’-octadecylethylenediamine drastically increases hydrophobicity, limiting its use in polar systems .
Aromatic vs. Aliphatic Substituents :
- Dibenzylethylenediamine ’s aromatic groups enable strong intermolecular interactions (e.g., π-stacking), critical for stabilizing drug formulations . The aliphatic octyl chains in the target compound favor micelle formation in surfactants .
Salt Formation and Solubility: The acetate salt form of this compound enhances solubility in water, a property absent in non-salt analogues like N,N'-Diacetyl-1,4-phenylenediamine, which requires organic solvents .
Biological Activity :
Notes on Nomenclature and Identification
- Discrepancies in naming (e.g., "ethylene glycol" erroneously listed as a synonym for ethylenediamine in some sources ) highlight the need for rigorous verification of chemical identifiers.
- The acetate salt form (CAS 93839-40-8) must be distinguished from the base compound (CAS SJJ-2009-0474) due to divergent physicochemical properties .
Preparation Methods
Reaction Mechanism
-
Condensation : Diethylenetriamine reacts with 1-octanal in the presence of a palladium-based catalyst to form N¹-octylimine-N²-[2-(n-octylimine)ethyl]-1,2-diaminoethane.
The reaction proceeds at 60–80°C under nitrogen, achieving 85–90% conversion.
-
Hydrogenation : The imine intermediates undergo catalytic hydrogenation (H₂, 2–3 MPa) using Raney nickel at 100–120°C to yield the final product:
Optimization Parameters
Alkylation of Ethylenediamine Derivatives
An alternative approach involves sequential alkylation of ethylenediamine with octyl halides or epoxides. While less common industrially, this method offers flexibility in tailoring substituents.
Stepwise Alkylation
Challenges
-
Regioselectivity : Competing N- vs. O-alkylation necessitates careful stoichiometry.
-
Byproducts : Di-octylated byproducts (up to 15%) complicate purification.
Comparative Analysis of Methods
Industrial-Scale Considerations
Catalyst Recovery
Purification Techniques
-
Distillation : Removes low-boiling impurities (b.p. 210–220°C at 4 Torr).
-
Crystallization : Achieves pharma-grade purity (>99%) via hexane recrystallization.
Emerging Methodologies
Q & A
Q. What synthetic methodologies are recommended for preparing N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine with high purity?
The compound can be synthesized via sequential alkylation of ethylenediamine with octyl groups. Key steps include:
- Reaction optimization : Use controlled stoichiometry to minimize byproducts (e.g., over-alkylation) .
- Purification : Employ column chromatography or recrystallization to isolate the target compound from unreacted amines or oligomers .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS), referencing ChemSpider ID 21165648 for validation .
Q. How can researchers validate the amphiphilic properties of this compound for membrane interaction studies?
- Critical micelle concentration (CMC) determination : Use surface tension measurements or fluorescence probes (e.g., pyrene) to identify CMC thresholds .
- Dynamic light scattering (DLS) : Analyze aggregate size distribution in aqueous solutions .
- Membrane permeability assays : Employ liposome models to assess bilayer disruption or fusion .
Advanced Research Questions
Q. How should experimental designs account for discrepancies in antifungal inhibition rates reported across studies?
- Standardize bioassay conditions : Ensure consistent fungal strains (e.g., Fusarium graminearum), incubation times, and growth media .
- Compound purity verification : Use HPLC or LC-MS to rule out impurities affecting bioactivity .
- Statistical analysis : Apply ANOVA or dose-response modeling to compare inhibition rates (e.g., 100 µg/mL vs. lower concentrations) .
Q. What mechanistic studies are warranted to explain the dual antiviral and bactericidal activity of this compound?
- Mode of action :
- Viral inhibition : Test interference with viral capsid assembly using TEM or fluorescence-based assembly assays .
- Bacterial targeting : Perform proteomic profiling to identify disrupted pathways (e.g., membrane integrity via LIVE/DEAD staining) .
Q. How can researchers address solubility challenges in in vitro cytotoxicity assays?
- Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers to maintain compound stability .
- Alternative formulations : Prepare acetate salts (e.g., N-Octyl-N'-[2-(octylamino)ethyl]ethylenediamine acetate) to improve aqueous solubility .
- Control experiments : Include vehicle-only controls to distinguish solvent effects from compound toxicity .
Data Analysis and Reproducibility
Q. What analytical strategies resolve conflicting reports on the compound’s stability under varying pH conditions?
- pH stability profiling : Conduct accelerated degradation studies at pH 3–10, monitoring decomposition via LC-MS .
- Degradation product identification : Compare fragmentation patterns with databases (e.g., CAS RN 7261-63-4) to trace byproducts .
- Environmental controls : Replicate experiments under inert atmospheres (N) to exclude oxidative degradation .
Q. How should researchers interpret variations in bioactivity between plant and mammalian cell models?
- Species-specific uptake : Quantify intracellular accumulation using radiolabeled compounds (e.g., C-tagged analogs) .
- Metabolic profiling : Compare metabolite formation in plant vs. mammalian lysates using untargeted metabolomics .
- Cross-model validation : Test activity in hybrid systems (e.g., plant-pathogen co-cultures) to reconcile discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
